3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole

Lipophilicity optimization Drug-likeness Membrane permeability

Select this compound for the unique N4,C5-dimethyl-3-(3-bromopropyl)-substitution pattern that abolishes the NH tautomer (HBD=0), delivering predictive CNS drug-likeness (XLogP3=1.2, TPSA=30.7 Ų) and efficient Sₙ2 reactivity (30–80× rate enhancement vs chloromethyl analogs). The three-carbon primary bromide linker provides conformational flexibility and spatial reach critical for fragment-based inhibitor design, PROTAC linker assembly, and focused library synthesis. Using regioisomeric or shorter-linker alternatives risks synthetic failure and invalid SAR conclusions. Procure this exact scaffold to ensure reproducible, brain-penetrant probe development.

Molecular Formula C7H12BrN3
Molecular Weight 218.09 g/mol
Cat. No. B13204153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole
Molecular FormulaC7H12BrN3
Molecular Weight218.09 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C)CCCBr
InChIInChI=1S/C7H12BrN3/c1-6-9-10-7(11(6)2)4-3-5-8/h3-5H2,1-2H3
InChIKeyBCKKREUCOFCTDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 2.5 g / 5.219 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole: Structural Identity, Physicochemical Profile, and Comparator Landscape for Procurement Decisions


3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole (CAS 1936213-16-9, molecular formula C₇H₁₂BrN₃, MW 218.09 g/mol) is a trisubstituted 1,2,4-triazole featuring a 3-(3-bromopropyl) side chain, an N4-methyl group, and a C5-methyl group [1]. This compound belongs to the 3,4,5-trisubstituted-1,2,4-triazole subclass, a scaffold recognized for antiproliferative, antimicrobial, and receptor-modulating activities in medicinal chemistry [2]. Its defining structural hallmarks—a terminal primary alkyl bromide on a three-carbon linker combined with full N4/C5 methylation—distinguish it from several closely related analogs used in parallel research programs. However, prospective purchasers should note that this specific compound has not been the subject of any independent peer-reviewed biological evaluation; its differentiation rests on computed physicochemical descriptors, reactivity principles, and class-level SAR inferences rather than direct comparative bioassay data.

Why 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole Cannot Be Casually Substituted for Other Bromoalkyl Triazole Intermediates


Within the family of bromoalkyl-1,2,4-triazoles, seemingly minor structural variations produce substantial differences in computed LogP (spanning 0.3 to 1.9), topological polar surface area (30.7–41.6 Ų), hydrogen-bond donor count (0 vs. 1), and leaving-group reactivity. The N4-methylation pattern of the target compound eliminates the tautomeric NH proton present in 1H-triazole analogs, thereby abolishing hydrogen-bond donor capacity—a feature that directly impacts membrane permeability predictions, protein binding orientation in molecular docking, and metabolic stability [1][2]. The three-carbon bromopropyl linker provides greater conformational flexibility (3 rotatable bonds) and a different spatial reach compared to the one-carbon chloromethyl analog, enabling distinct pharmacophore geometries in downstream derivatization [3]. Furthermore, the N4- vs. N1-regioisomeric distinction alters the electronic distribution of the triazole ring, which class-level SAR studies indicate can shift target selectivity profiles among kinases, GPCRs, and other protein families [4]. These differences mean that substituting one bromoalkyl triazole for another without re-optimization of reaction conditions or biological screening protocols risks synthetic failure and invalid SAR conclusions.

Quantitative Differentiation Evidence for 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole Against Four Closest Structural Analogs


LogP Differentiation: Intermediate Lipophilicity (XLogP3 = 1.2) Compared to Chloro, NH-Containing, and N1-Regioisomeric Analogs

The target compound's computed XLogP3 of 1.2 places it at an intermediate position within the bromoalkyl-triazole lipophilicity spectrum. The chloromethyl analog (CAS 881845-16-5) is significantly more hydrophilic (XLogP3 = 0.3), the N1-regioisomer is markedly more lipophilic (XLogP3 = 1.9), and the non-methylated NH-containing analog falls between these extremes (XLogP3 = 1.4) [1][2][3][4]. This intermediate LogP value falls within the optimal range (1–3) predicted by Lipinski's Rule of Five for oral drug-likeness, distinguishing it from the chloro analog which approaches the lower boundary.

Lipophilicity optimization Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count: Zero HBD Confers Differentiation from NH-Containing 1H-Triazole Analogs

Full N4/C5-dimethylation eliminates the tautomeric NH proton, resulting in zero hydrogen-bond donors (HBD = 0) for the target compound. In contrast, the non-methylated analog 3-(3-bromopropyl)-1H-1,2,4-triazole retains one H-bond donor (HBD = 1) [1][2]. This single-donor difference has established class-level implications: CNS drug discovery programs consistently demonstrate that reducing HBD count from 1 to 0 significantly improves blood-brain barrier (BBB) penetration probability, a correlation encoded in the CNS MPO (Multiparameter Optimization) scoring algorithm where HBD ≤ 1 is a key desirability criterion [3].

Blood-brain barrier penetration CNS drug design Off-target promiscuity reduction

Leaving-Group Reactivity: Primary Alkyl Bromide on a Three-Carbon Spacer vs. Chloromethyl or Direct Ring Bromine

The target compound presents a primary alkyl bromide (Br attached to a CH₂ terminus on a propyl chain), which is a superior leaving group for Sₙ2 nucleophilic displacement compared to the chloride in 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole [1]. Alkyl bromides typically react 30–80× faster than alkyl chlorides in Sₙ2 reactions with standard nucleophiles (amines, thiolates, alkoxides), a well-established principle in physical organic chemistry [2]. Furthermore, the target's bromine is positioned on a flexible three-carbon linker, whereas the chloromethyl analog has only a one-carbon spacer and 3-bromo-4,5-dimethyl-4H-1,2,4-triazole (CAS 56616-84-3) has the bromine directly on the triazole ring—resulting in profoundly different reactivity (aliphatic Sₙ2 vs. aromatic nucleophilic substitution) [3].

Nucleophilic substitution Fragment-based drug discovery Chemical probe synthesis

TPSA and Rotatable Bond Profile: Balanced Conformational Flexibility vs. Rigid Chloromethyl Analog

The target compound possesses three rotatable bonds (the entire bromopropyl chain) while maintaining a TPSA of 30.7 Ų—identical to the chloromethyl analog. However, the chloromethyl analog has only one rotatable bond, severely restricting the spatial reach of its electrophilic center [1][2]. In molecular docking and pharmacophore modeling contexts, the extended reach of the three-carbon spacer enables the bromine to access binding site sub-pockets that are sterically inaccessible to the one-carbon chloromethyl linker. The non-methylated analog has a larger TPSA (41.6 Ų) due to the NH group, which class-level evidence associates with reduced passive membrane permeation [3].

Conformational sampling Induced-fit binding Molecular docking

Substitution Pattern: N4,C5-Dimethyl-3-(3-bromopropyl) vs. N1,C3,C5-Trisubstituted Regioisomer

The target compound bears the bromopropyl chain at the triazole C3 position with methyl groups at N4 and C5 positions, constituting a 3-bromopropyl-4,5-dimethyl substitution pattern. The closest regioisomer—1-(3-bromopropyl)-3,5-dimethyl-1,2,4-triazole (CID 61348261)—places the bromopropyl chain at N1 instead, with methyl groups at C3 and C5 [1]. This N4- vs. N1-substitution distinction alters the electronic distribution across the triazole ring and the spatial orientation of the bromopropyl vector. In the broader 3,4,5-trisubstituted-1,2,4-triazole literature, N4-substituted derivatives have been specifically explored as antiproliferative agents with MMP-9 inhibitory activity, while N1-substituted triazoles more commonly appear in kinase inhibitor programs [2]. The N4-substitution pattern also eliminates the possibility of N1/N2 tautomerism, providing a structurally defined single entity rather than a tautomeric mixture [3].

Kinase inhibitor design Receptor selectivity Regioisomeric SAR

Optimal Research and Industrial Application Scenarios for 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole Based on Differentiated Structural Evidence


Fragment Elaboration via Sₙ2 Nucleophilic Displacement for Targeted Covalent Inhibitor Programs

The primary alkyl bromide on a three-carbon linker makes this compound ideally suited as an electrophilic warhead precursor or linker fragment in targeted covalent inhibitor (TCI) design. Its predicted 30–80× Sₙ2 rate enhancement over the chloromethyl analog [1] enables efficient coupling with amine, thiol, or alkoxide nucleophiles under mild conditions. The three-carbon spacer provides sufficient reach to position a warhead in a target protein's binding pocket without steric clash from the triazole core, while the zero HBD count minimizes undesired hydrogen-bonding interactions that could misdirect binding orientation [2].

CNS-Penetrant Probe Synthesis Leveraging Optimized Physicochemical Profile

With XLogP3 = 1.2, TPSA = 30.7 Ų, HBD = 0, and 3 rotatable bonds, this compound's computed property profile aligns with established CNS drug-likeness parameters more closely than any comparator: the chloromethyl analog is too hydrophilic (XLogP3 = 0.3), the N1-regioisomer is too lipophilic (XLogP3 = 1.9), and the NH analog carries an undesired H-bond donor [3][4]. Programs synthesizing CNS-targeted chemical probes where the triazole serves as a core scaffold should preferentially select this compound to maximize the probability of achieving adequate brain exposure in downstream in vivo studies.

3,4,5-Trisubstituted Triazole Library Synthesis for MMP-9 or Antiproliferative SAR Exploration

The N4,C5-dimethyl-3-substituted pattern positions this compound within the 3,4,5-trisubstituted-1,2,4-triazole subclass that has demonstrated antiproliferative activity and MMP-9 inhibition in published studies [5]. As a versatile late-stage diversification intermediate, the terminal bromide can be displaced with diverse nucleophiles (amines, thiols, phenols, azides) to generate focused compound libraries exploring SAR around the C3 appendage while maintaining the N4/C5-dimethyl scaffold constant. This enables systematic investigation of linker length and terminal group effects on biological activity without altering the core triazole substitution pattern.

Click Chemistry Precursor via Azide Displacement for Bioconjugation and PROTAC Linker Assembly

The terminal primary bromide can be quantitatively converted to the corresponding azide under standard conditions (NaN₃, DMF, mild heating), yielding 3-(3-azidopropyl)-4,5-dimethyl-4H-1,2,4-triazole—a bifunctional building block suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. This azide intermediate can serve as a modular connector in PROTAC (Proteolysis Targeting Chimera) linker assembly or as a bioconjugation handle for fluorescent labeling, enabling applications in chemical biology that are not accessible with the chloromethyl analog due to its lower azide displacement efficiency.

Quote Request

Request a Quote for 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.